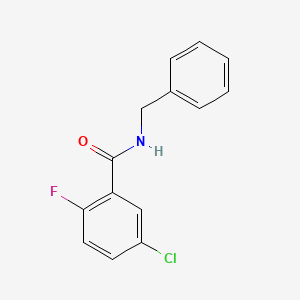

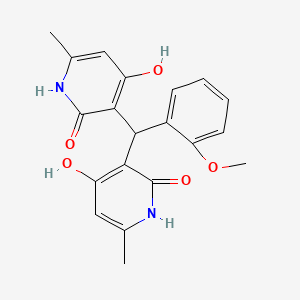

![molecular formula C11H18O3 B2817818 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 192870-65-8](/img/structure/B2817818.png)

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane

Vue d'ensemble

Description

Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Applications De Recherche Scientifique

Synthesis and Structure

Flexible Synthesis and Spiroacetal Construction

A flexible approach to synthesize enantiomerically pure 1,6-dioxaspiro[4.5]decanes, utilizing enantiomerically pure homopropargylic alcohols, has been developed. This method is potentially applicable to more complex spiroacetal systems, indicating its relevance in creating diverse molecular structures (Schwartz et al., 2005).

Crystal Structures and Molecular Interactions

The crystal structures of new oxaspirocyclic compounds, including variants of 1,4-dioxaspiro[4.5]decane, have been analyzed, revealing significant intra- and intermolecular hydrogen bonds and π··· π stacking interactions. These findings are crucial for understanding the molecular interactions and stability of these compounds (Jiang & Zeng, 2016).

Stereochemistry Control in Synthesis

Control over stereochemistry in the synthesis of 1,8-dioxaspiro[4.5]decanes is achievable through acid-catalysed phenylsulfanyl migration. This process allows for the preparation of single enantiomers and diastereoisomers, which is crucial in applications requiring specific molecular orientations (Eames et al., 1996).

Application in Chemical Synthesis

Pheromone Synthesis

The compound has been used in the enantiospecific synthesis of pheromone components like 2-methyl-1,6-dioxaspiro[4.5]decane from d-fructose, demonstrating its potential in synthesizing biologically active compounds (Cubero et al., 1993).

Synthesis of Nonlinear Optical Materials

The compound has been involved in the synthesis of new organic materials suitable for nonlinear optical devices, indicating its potential in advanced material sciences and optoelectronics (Kagawa et al., 1994).

Protected Glycerol Systems

The solubility and phase equilibria studies of 1,4-dioxaspiro[4.5]decane-2-methanol, termed 'protected glycerol', have been conducted. These studies are vital for designing future chemical processes and alternative reactions involving this compound (Melo et al., 2012).

Additional Applications

- Mass Spectrometry Studies: The mass spectrometry analysis of 1,4-dioxa-8-azaspiro[4.5]decane has provided insights into the structure and fragmentation mechanisms of this class of compounds, which is crucial for their identification and characterization in various scientific fields (Solomons, 1982).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-prop-2-enoxy-1,4-dioxaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h2,10H,1,3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAWOYYSJZHFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

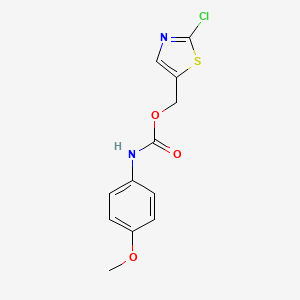

![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

amine](/img/structure/B2817739.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)

![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)

![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol](/img/structure/B2817755.png)

![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2817758.png)